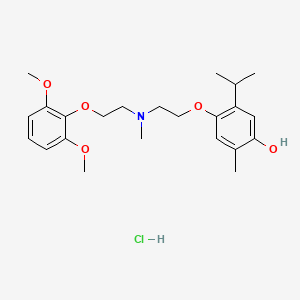

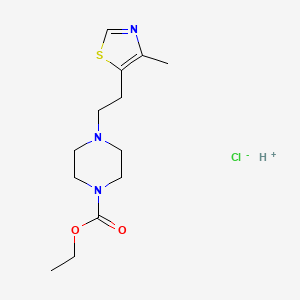

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

COR 28 22 is a corrosion inhibiting compound known for its long-lasting, water-displacing properties. It is primarily used to prevent and stop corrosion on metal surfaces, especially in industrial and military applications. The compound is designed to provide a protective barrier that prevents further corrosion from occurring on pre-corroded metal parts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of COR 28 22 involves the formulation of a thixotropic, buff-colored film that is non-drying and corrosion inhibiting. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, Zip-Chem Products .

Industrial Production Methods

COR 28 22 is produced industrially by blending various chemical ingredients under controlled conditions to achieve the desired properties. The production process ensures that the compound is free of chromates and heavy metals, making it low in toxicity and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

COR 28 22 primarily undergoes reactions related to its corrosion inhibiting properties. These include:

Oxidation: The compound forms a protective oxide layer on metal surfaces.

Reduction: It can reduce the rate of metal oxidation by providing a barrier.

Substitution: The compound can replace water molecules on the metal surface, preventing rust formation.

Common Reagents and Conditions

The common reagents used in the formulation of COR 28 22 include aliphatic solvents and other proprietary ingredients. The conditions for these reactions typically involve ambient temperature and pressure .

Major Products Formed

The major product formed from the application of COR 28 22 is a reddish-brown, soft, and self-healing coating that provides long-lasting corrosion protection .

Scientific Research Applications

COR 28 22 has a wide range of applications in scientific research, including:

Chemistry: Used as a corrosion inhibitor in various chemical processes and experiments.

Biology: Employed in the protection of biological equipment and metal surfaces in laboratories.

Medicine: Utilized in the maintenance of medical devices and equipment to prevent corrosion.

Industry: Widely used in industrial settings to protect machinery, tools, and infrastructure from corrosion.

Mechanism of Action

The mechanism of action of COR 28 22 involves the formation of a protective barrier on metal surfaces. This barrier prevents the interaction of the metal with environmental factors such as moisture and oxygen, which are responsible for corrosion. The compound’s molecular targets include the metal surface and any existing corrosion products, which it encapsulates to prevent further degradation .

Comparison with Similar Compounds

Similar Compounds

Cor-Ban 27L: Another corrosion inhibiting compound from Zip-Chem Products, known for its non-drying properties.

Cor-Ban 35: A heavy-duty corrosion inhibitor used in more extreme conditions.

Uniqueness of COR 28 22

COR 28 22 stands out due to its highly penetrating formula, which delivers corrosion protection into faying surfaces. It is also preferred for routine maintenance due to its ease of application and long-lasting protection .

Properties

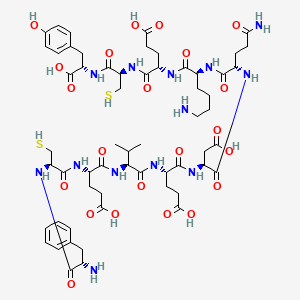

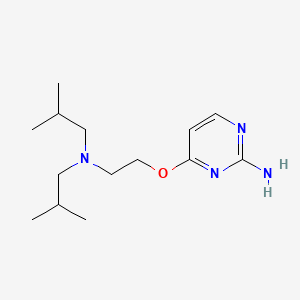

CAS No. |

84541-62-8 |

|---|---|

Molecular Formula |

C23H34ClNO5 |

Molecular Weight |

440.0 g/mol |

IUPAC Name |

4-[2-[2-(2,6-dimethoxyphenoxy)ethyl-methylamino]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |

InChI |

InChI=1S/C23H33NO5.ClH/c1-16(2)18-15-19(25)17(3)14-22(18)28-12-10-24(4)11-13-29-23-20(26-5)8-7-9-21(23)27-6;/h7-9,14-16,25H,10-13H2,1-6H3;1H |

InChI Key |

XMJRSFHVSKSBGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCOC2=C(C=CC=C2OC)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)